O-[3-(dimethylamino)propyl] 4-propoxybenzenecarbothioate
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Overview
Description
O-[3-(dimethylamino)propyl] 4-propoxybenzenecarbothioate is a chemical compound with the molecular formula C15H23NO2S and a molecular weight of 281.41 g/mol . This compound is known for its unique structure, which includes a propoxy group attached to a benzenecarbothioic acid ester, and a dimethylamino propyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[3-(dimethylamino)propyl] 4-propoxybenzenecarbothioate typically involves the esterification of 4-propoxybenzenecarbothioic acid with 3-(dimethylamino)propyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
O-[3-(dimethylamino)propyl] 4-propoxybenzenecarbothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
O-[3-(dimethylamino)propyl] 4-propoxybenzenecarbothioate is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of O-[3-(dimethylamino)propyl] 4-propoxybenzenecarbothioate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in the synthesis of essential biomolecules, leading to its potential use as an antimicrobial or anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester
- 4-Ethoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester
- 4-Butoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester
Comparison
Compared to these similar compounds, O-[3-(dimethylamino)propyl] 4-propoxybenzenecarbothioate is unique due to its specific propoxy group, which can influence its chemical reactivity and biological activity. The presence of the propoxy group may enhance its solubility and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
14885-19-9 |
---|---|
Molecular Formula |
C15H23NO2S |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
O-[3-(dimethylamino)propyl] 4-propoxybenzenecarbothioate |
InChI |
InChI=1S/C15H23NO2S/c1-4-11-17-14-8-6-13(7-9-14)15(19)18-12-5-10-16(2)3/h6-9H,4-5,10-12H2,1-3H3 |
InChI Key |
XHHHLROSGWWUQF-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=S)OCCCN(C)C |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=S)OCCCN(C)C |
Key on ui other cas no. |
14885-19-9 |
Synonyms |
4-Propoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester |
Origin of Product |
United States |
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